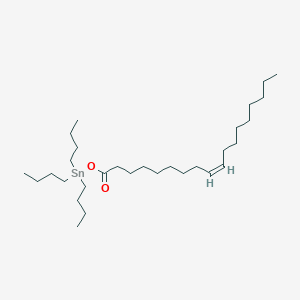

Tributyltin oleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tributyltin oleate, also known as this compound, is a useful research compound. Its molecular formula is C30H60O2Sn and its molecular weight is 571.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221679. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biocidal Applications

- Antifouling Agents

- Wood Preservation

- Industrial Biocides

Health Implications

Despite its effectiveness, tributyltin compounds are associated with significant health risks. Research indicates that exposure to TBT can lead to neurotoxic effects, reproductive toxicity, and immunotoxicity in various organisms . For instance:

- A study demonstrated that TBT exposure resulted in increased oxidative stress markers and neurotoxicity in rats, with protective effects observed when co-administered with Moringa oleifera oil .

- Toxicological profiles indicate that tributyltin derivatives can accumulate in aquatic organisms, leading to potential bioaccumulation in the food chain .

Environmental Concerns

The use of TBTO has raised environmental concerns due to its persistence and bioaccumulation potential. Regulatory measures have been implemented globally to restrict its use in antifouling paints due to ecological impacts on marine life . The Danish Environmental Protection Agency has proposed health-based quality criteria for TBT in soil and drinking water to mitigate these risks .

Case Study 1: Neurotoxicity Assessment

A study conducted on albino rats assessed the neurotoxic effects of TBT and the ameliorative potential of Moringa oleifera oil. The findings revealed that TBT administration led to significant oxidative stress and neurobehavioral alterations, which were partially mitigated by co-treatment with MOO, indicating potential therapeutic avenues for TBT-induced toxicity .

Case Study 2: Environmental Impact Analysis

Research analyzing the environmental impact of TBT-based antifouling agents highlighted their detrimental effects on non-target marine organisms. The study emphasized the need for alternative biocides that are less harmful while maintaining efficacy against fouling organisms .

Análisis De Reacciones Químicas

Degradation Pathways

Tributyltin oleate undergoes environmental and metabolic degradation:

Hydrolysis

-

Reaction : C4H9 3Sn O CO C17H33+H2O→ C4H9 3Sn OH+C17H33COOH

-

Kinetics : Hydrolysis rates depend on pH and temperature, with half-lives ranging from weeks in water to years in sediments .

Photodegradation

-

UV light cleaves Sn-C bonds, yielding dibutyltin (DBT) and monobutyltin (MBT) derivatives. Field studies show photolysis contributes to 30–50% degradation in sunlit waters .

Biodegradation

-

Fungi (e.g., Cunninghamella elegans) and bacteria metabolize TBT oleate via oxidative dealkylation, producing less toxic DBT and MBT compounds .

Substitution Reactions

This compound participates in nucleophilic substitutions due to the electrophilic tin center:

-

Halogenation :

C4H9 3Sn O CO C17H33+X−→ C4H9 3Sn X+C17H33COO−

(X = Cl, Br, I)

Role in Catalysis

This compound derivatives act as catalysts in esterification and transesterification:

-

Esterification of pentaerythritol : At 220°C, TBT catalysts yield 95.4% tri- + tetraesters from oleic acid .

-

Impact of parameters :

Parameter Effect on Oleic Acid Conversion Temperature (200→220°C) Increases from 92% → 98.1% Catalyst loading (0.7→0.9 wt%) Marginal improvement (97% → 97.8%) Higher temperatures favor tetraester formation, while excess catalyst has limited impact .

Toxicological Reactions

Though not a direct chemical reaction, this compound disrupts lipid metabolism in organisms:

-

Lipid peroxidation : Induces oxidative stress in oysters (Ostrea edulis), reducing free fatty acids (e.g., 40% decline in oleic acid) and increasing lipid peroxidation markers .

-

Membrane disruption : Modifies phospholipid composition in fungi, decreasing phosphatidylethanolamine (PE) and increasing phosphatidic acid (PA) .

Stability and Storage

Propiedades

Número CAS |

17702-84-0 |

|---|---|

Fórmula molecular |

C30H60O2Sn |

Peso molecular |

571.5 g/mol |

Nombre IUPAC |

tributylstannyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-3-4-2;/h9-10H,2-8,11-17H2,1H3,(H,19,20);3*1,3-4H2,2H3;/q;;;;+1/p-1/b10-9-;;;; |

Clave InChI |

VAFVPAKNJFBOFX-HKIWRJGFSA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

Key on ui other cas no. |

17702-84-0 3090-35-5 |

Pictogramas |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Sinónimos |

octadec-9-enoic acid, tributyltin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.